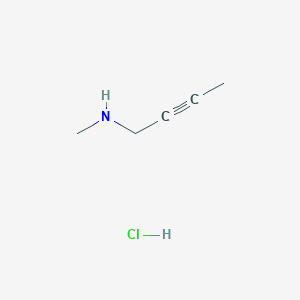
(But-2-yn-1-yl)(methyl)amine hydrochloride
説明
“(But-2-yn-1-yl)(methyl)amine hydrochloride” is an organic compound with the CAS Number: 1803570-64-0 . It has a molecular weight of 119.59 . The IUPAC name for this compound is N-methylbut-2-yn-1-amine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H . The SMILES representation of the molecule is CC#CCNC.Cl .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 119.59 . The compound’s InChI code is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H .
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role as an intermediate or reactant in the synthesis of complex organic compounds. In a study, it was utilized in the development of a stereoselective process for synthesizing key intermediates in antibiotic preparation, showcasing its importance in the synthesis of pharmacologically relevant compounds (Fleck et al., 2003). Similarly, its derivatives have been synthesized and characterized for various applications, such as in polymerization of ε-caprolactone, indicating its versatility in synthetic organic chemistry (Yao et al., 2005).
Role in Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel structures, such as in the creation of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, where its structure and synthesis process were extensively studied (Wawrzycka-Gorczyca et al., 2011). These studies highlight its importance in the exploration of new chemical entities with potential applications in various fields.
Application in Catalysis and Green Chemistry
This compound and its related compounds find applications in catalysis and green chemistry. For instance, it's used in the synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups, emphasizing its role in developing environmentally friendly synthesis methods (Eidi et al., 2016).
Multitarget Drug Design
Moreover, derivatives of this compound are utilized in multitarget drug design, particularly for diseases like Alzheimer's. Compounds designed using elements of this chemical have shown promise as inhibitors of enzymes like acetylcholinesterase and monoamino oxidase, demonstrating its potential in the pharmaceutical industry (Bolea et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used for the determination of amines via high-performance liquid chromatography with fluorescence detection, showcasing its utility in sensitive and specific detection methods (You et al., 2006).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an amination reagent, where it can donate an amine group to other molecules. This interaction is crucial in the synthesis of various pharmaceuticals and fine chemicals. Additionally, this compound can act as a bifunctional reagent in copper-catalyzed aminochlorination reactions, demonstrating its versatility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, the compound can bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its activity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles .
特性
IUPAC Name |
N-methylbut-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVIFAVGGONQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-64-0 | |
| Record name | (but-2-yn-1-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



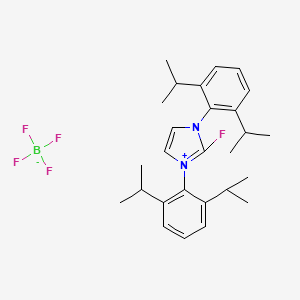
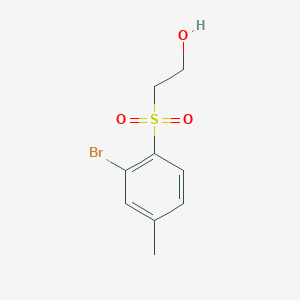

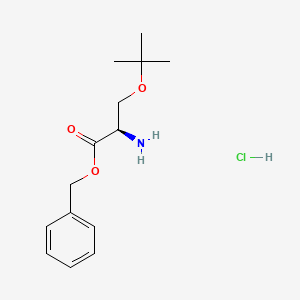

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)



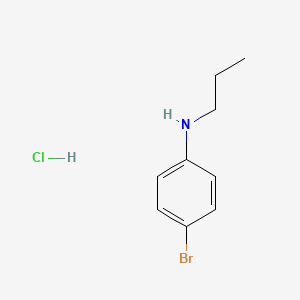

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
